5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside
Overview
Description
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside: is a chromogenic substrate used primarily in biochemical assays. This compound is known for its ability to produce a blue precipitate upon enzymatic cleavage, making it a valuable tool in various scientific research applications, particularly in the detection of specific enzyme activities.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is the enzyme β-D-fucosidase . This enzyme plays a crucial role in the metabolism of fucose, a hexose deoxy sugar that is involved in various biological processes.
Mode of Action
This compound acts as a chromogenic substrate for β-D-fucosidase . When this compound is cleaved by the enzyme, it generates a blue-colored product . This color change allows for the detection and quantification of β-D-fucosidase activity.
Result of Action
The cleavage of this compound by β-D-fucosidase results in a blue-colored product . This color change can be used to detect and quantify the activity of β-D-fucosidase, providing a measure of fucose metabolism in the sample.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-L-fucopyranoside under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain a high-purity powder suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes such as beta-L-fucosidase. Upon enzymatic cleavage, the compound releases 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an intensely blue indigo dye .
Common Reagents and Conditions
Enzymes: Beta-L-fucosidase
Solvents: DMF, DMSO
Conditions: Mild temperatures, neutral to slightly acidic pH
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 5-bromo-4-chloro-3-indoxyl, which further oxidizes to produce a blue indigo dye .
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is widely used in various scientific research fields:
Chemistry: Used as a chromogenic substrate in enzyme assays to detect the presence and activity of beta-L-fucosidase.
Biology: Employed in histochemical staining techniques to visualize enzyme activity in tissue samples.
Medicine: Utilized in diagnostic assays to identify specific bacterial strains based on enzyme activity.
Industry: Applied in quality control processes to detect contamination in food and water samples
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside
- 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside
- 5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide
Uniqueness
While all these compounds serve as chromogenic substrates for different enzymes, 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is unique in its specificity for beta-L-fucosidase. This specificity makes it particularly valuable in assays and diagnostic tests where the detection of beta-L-fucosidase activity is crucial .
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-FAKBCLHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925086 | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125328-84-9 | |
Record name | beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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